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Compound of Interest

Compound Name: Lck inhibitor 2

Cat. No.: B1674660

Kinome-wide Profiling of Lck Inhibitors: A
Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome-wide selectivity of three prominent
Lck inhibitors: the selective inhibitor A-770041, the multi-targeted inhibitor Dasatinib, and the
dual Lck/Src inhibitor Saracatinib. Understanding the off-target profiles of these inhibitors is
crucial for interpreting experimental results and for the development of more specific and
effective therapeutic agents.

Comparative Kinome Profiling Data

The following table summarizes the kinome-wide profiling data for A-770041, Dasatinib, and
Saracatinib, obtained from KINOMEscan™ assays. The data is presented as "Percent of
Control" (%Ctrl), where a lower value indicates stronger binding of the inhibitor to the kinase.
The screening was performed at a concentration of 10 uM for A-770041 and Dasatinib, and
IC50 values are provided for Saracatinib for key targets.
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. A-770041 (%Ctrl @ Dasatinib (%Ctrl @  Saracatinib (IC50,
Kinase Target

10pM)[1] 10pM) nM)[2][3]
LCK 0.5 0.1 2.7-11
SRC 35.5 0.1 2.7
ABL1 96 0.1 >1000
FYN 1.1 0.1 11
YES1 1.2 0.1 11
LYN 0.9 0.1 11
HCK 0.6 0.1 .
FGR 1.1 0.1 11
BLK 2.5 0.1 11
KIT 98 0.1 -
PDGFRB 97 0.1 -
EPHA2 6.5 0.2 i
EPHA3 2.2 0.3 -
EPHA4 1.5 0.2 -
EPHA7 0.8 0.2 .
EPHB?2 1.3 0.2 -
EPHB4 0.7 0.3 -
TEC 3.2 0.1 -
BTK 16.5 0.1 -
RIPK2 9.5 0.1 .
DDR1 1.2 0.2 -
p38a (MAPK14) 100 12 >1000
KDR (VEGFR2) 100 18 .
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Data for Dasatinib was also sourced from the LINCS database and cross-referenced with
public information on its broad target profile.

Experimental Protocols
KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform is a high-throughput, competition-based binding assay
used to determine the interaction of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to
the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount

of bound kinase in the presence of the test compound indicates a stronger interaction between
the compound and the kinase.

Methodology:

o Immobilization: A proprietary, broadly-selective kinase inhibitor is covalently attached to a
solid support.

o Kinase Binding: A panel of DNA-tagged kinases is incubated with the immobilized ligand.

o Competition: The test compound is added to the mixture at a specified concentration (e.g.,
10 uM for single-point screening or in a dose-response format for Kd determination).

e Washing: Unbound components are washed away.

e Quantification: The amount of DNA-tagged kinase remaining on the solid support is
quantified using qPCR.

o Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to a DMSO control. The results are typically expressed as "Percent of Control”

(%Ctrl), where a lower percentage indicates a higher degree of binding by the test

compound. For dose-response experiments, the dissociation constant (Kd) can be

calculated.
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Signaling Pathway and Experimental Workflow
Visualizations
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Lck Signaling Pathway in T-Cell Activation
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Caption: Lck signaling cascade upon T-cell receptor (TCR) activation.
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KINOMEscan™ Experimental Workflow
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Caption: Generalized workflow for a competition-based kinome profiling assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674660#kinome-wide-profiling-of-Ick-inhibitor-2-for-
off-target-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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